molecular formula C8H13N3O2S B13104259 Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate CAS No. 737717-44-1

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate

Cat. No.: B13104259
CAS No.: 737717-44-1
M. Wt: 215.28 g/mol
InChI Key: AZFJIYSWGAQSIB-UHFFFAOYSA-N
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Description

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, an imino group at position 2, and an ethyl acetate moiety at position 3. The thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, imparts unique electronic and steric properties. This compound is of interest in medicinal chemistry for its structural resemblance to bioactive thiadiazole derivatives, which are known for antimicrobial, antiviral, and anticancer activities .

Properties

CAS No.

737717-44-1

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3-yl)acetate

InChI

InChI=1S/C8H13N3O2S/c1-3-6-10-11(8(9)14-6)5-7(12)13-4-2/h9H,3-5H2,1-2H3

InChI Key

AZFJIYSWGAQSIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N)S1)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromoacetate with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is a chemical compound that has a thiadiazole ring and an imino group in its structure. Its molecular formula is C10H14N4O2SC_{10}H_{14}N_4O_2S and its molecular weight is 215.28 g/mol. It is known for its potential biological activities and applications in medicinal chemistry.

Research Applications

  • Antimicrobial and Anticancer Studies Research indicates that this compound has significant biological activity, especially in antimicrobial and anticancer studies.
  • Interaction with Biological Pathways It has been shown to interact with biological pathways, potentially inhibiting specific enzymes or receptors. The presence of the imino group and thiadiazole ring is crucial for its biological efficacy.
  • Enzyme Inhibition Studies on this compound have explored its interactions with various biological targets and may inhibit certain enzymes involved in disease processes or modulate receptor activity. Such interactions are essential for understanding its mechanism of action and therapeutic potential.

Structural Similarities

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
5-Aryl-1,3,4-thiadiazoleContains aryl groupsKnown for enhanced anticancer activity
Thiosemicarbazide derivativesRelated to thiadiazole structuresUsed in various biological applications
1,3,4-Thiadiazole-based compoundsDiverse functionalitiesExhibits a range of biological activities including anti-inflammatory effects

Mechanism of Action

The mechanism of action of Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The imino group and the thiadiazole ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate with structurally analogous compounds, focusing on molecular features, physicochemical properties, and inferred bioactivity based on available evidence:

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Notable Properties/Applications
This compound C₈H₁₂N₃O₂S 213.26 1,3,4-thiadiazole Ethyl, imino, acetate Potential antimicrobial agent; moderate lipophilicity
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate C₁₂H₁₁FN₂O₄ 278.23 1,3,4-oxadiazole 4-fluorophenyl, oxo, acetate Higher aromaticity due to fluorophenyl; possible CNS activity
Ethyl 2-(5-chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetate C₁₁H₁₀ClNO₃S 271.72 Benzo[d]thiazole Chloro, oxo, acetate Enhanced stability from fused benzene ring; agrochemical applications
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate C₁₀H₉N₃O₆S 299.26 1,3,4-thiadiazole Nitro-furyl, oxo, acetate Nitro group increases reactivity; potential antiparasitic use
Methidathion (S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate) C₆H₁₁N₂O₄PS₃ 302.33 1,3,4-thiadiazole Methoxy, phosphorodithioate Commercial insecticide; high toxicity

Key Structural and Functional Comparisons:

Heterocyclic Core Variations: The 1,3,4-thiadiazole core (present in the target compound and Methidathion) offers electron-deficient aromaticity due to sulfur and nitrogen atoms, favoring interactions with biological targets. In contrast, 1,3,4-oxadiazole (e.g., C₁₂H₁₁FN₂O₄) replaces sulfur with oxygen, reducing electronegativity and altering hydrogen-bonding capacity .

Substituent Effects: Ethyl vs. Imino vs. Oxo Groups: The imino group (–NH–) in the target compound supports hydrogen-bond donor activity, whereas oxo groups (C=O) in analogs like C₁₁H₁₀ClNO₃S act as hydrogen-bond acceptors, influencing target selectivity .

Biological Implications :

  • The nitro-furyl substituent in C₁₀H₉N₃O₆S is associated with heightened electrophilicity, often linked to antiparasitic or antibacterial effects .
  • Phosphorodithioate groups in Methidathion confer insecticidal activity but also increase mammalian toxicity due to acetylcholinesterase inhibition .

Research Findings and Inferences

  • Synthetic Routes: The target compound and its analogs are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, describes a method using 2-amino-5-mercapto-1,3,4-thiadiazole and ethyl bromoacetate under basic conditions .
  • Physicochemical Properties: The ethyl acetate moiety in the target compound enhances solubility in organic solvents, while the imino group may improve binding to enzymatic targets (e.g., kinases or proteases) compared to oxo-substituted analogs .
  • For instance, Methidathion’s pesticidal activity underscores the pharmacological versatility of thiadiazole derivatives .

Biological Activity

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is a synthetic compound with a unique structure that includes a thiadiazole ring and an imino group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C8H13N3O2S
  • Molecular Weight : 215.28 g/mol
  • IUPAC Name : Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3-yl)acetate
  • CAS Number : 737717-44-1

The biological activity of this compound is hypothesized to involve interactions with specific biological pathways. The imino group and the thiadiazole ring are critical for its activity, potentially allowing it to inhibit enzymes or modulate receptor activity involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been studied extensively. In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µg/mL)
MCF-7 (breast cancer)5.36
HepG2 (liver cancer)6.51
HT-29 (colon cancer)7.56

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study conducted on the compound's efficacy against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cytotoxicity Assay : In a comparative study with known anticancer agents like 5-fluorouracil (5-FU), this compound demonstrated comparable or superior cytotoxicity against MCF-7 cells .

Synthesis and Applications

The synthesis of this compound typically involves the cyclization of ethyl bromoacetate with thiosemicarbazide under basic conditions. This synthetic route is crucial for producing the compound efficiently for research and potential therapeutic applications .

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